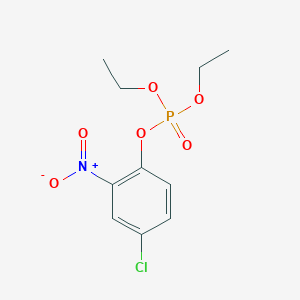
Phosphoric acid, 4-chloro-2-nitrophenyl diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, 4-chloro-2-nitrophenyl diethyl ester is an organic compound that belongs to the class of phosphoric acid esters. This compound is characterized by the presence of a phosphoric acid group esterified with a 4-chloro-2-nitrophenyl group and two ethyl groups. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phosphoric acid, 4-chloro-2-nitrophenyl diethyl ester typically involves the esterification of phosphoric acid with 4-chloro-2-nitrophenol and diethyl groups. The reaction is usually carried out under acidic conditions to facilitate the esterification process. Common reagents used in this synthesis include phosphoric acid, 4-chloro-2-nitrophenol, and diethyl alcohol. The reaction is typically conducted at elevated temperatures to ensure complete esterification.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing catalysts to enhance the reaction rate. The industrial production methods also include purification steps to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Phosphoric acid, 4-chloro-2-nitrophenyl diethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield phosphoric acid, 4-chloro-2-nitrophenol, and ethanol.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the 4-chloro-2-nitrophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide) are commonly used.
Substitution Reactions: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed:
Hydrolysis: Phosphoric acid, 4-chloro-2-nitrophenol, and ethanol.
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted phosphoric acid esters.
Scientific Research Applications
Phosphoric acid, 4-chloro-2-nitrophenyl diethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other phosphoric acid esters.
Biology: The compound is utilized in biochemical assays and studies involving enzyme kinetics and inhibition.
Industry: The compound is used in the production of pesticides, plasticizers, and flame retardants.
Mechanism of Action
The mechanism of action of phosphoric acid, 4-chloro-2-nitrophenyl diethyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific enzyme or biological target it interacts with.
Comparison with Similar Compounds
Phosphoric acid, 4-chloro-2-nitrophenyl diethyl ester can be compared with other similar compounds, such as:
Phosphoric acid, dimethyl 4-nitrophenyl ester: This compound has similar ester groups but differs in the alkyl substituents.
4-Nitrophenyl phosphorodichloridate: This compound has a similar 4-nitrophenyl group but different substituents on the phosphoric acid group.
4-Nitrophenol: A simpler compound with a nitro group and hydroxyl group on the benzene ring.
The uniqueness of this compound lies in its specific esterification pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
113947-94-7 |
|---|---|
Molecular Formula |
C10H13ClNO6P |
Molecular Weight |
309.64 g/mol |
IUPAC Name |
(4-chloro-2-nitrophenyl) diethyl phosphate |
InChI |
InChI=1S/C10H13ClNO6P/c1-3-16-19(15,17-4-2)18-10-6-5-8(11)7-9(10)12(13)14/h5-7H,3-4H2,1-2H3 |
InChI Key |
UBNIXKBHAAOZPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















